molecular formula C9H12BrNO B1626431 1-(5-Bromopyridin-2-yl)butan-1-ol CAS No. 823806-43-5

1-(5-Bromopyridin-2-yl)butan-1-ol

Cat. No.: B1626431
CAS No.: 823806-43-5
M. Wt: 230.1 g/mol
InChI Key: MAXSPYMZMXHXQU-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)butan-1-ol is a brominated pyridine derivative with a hydroxyl group attached to the first carbon of a butyl chain. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol. The compound features a pyridine ring substituted with bromine at the 5-position and a primary alcohol functional group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical synthesis and materials science.

Properties

CAS No.

823806-43-5

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)butan-1-ol

InChI

InChI=1S/C9H12BrNO/c1-2-3-9(12)8-5-4-7(10)6-11-8/h4-6,9,12H,2-3H2,1H3

InChI Key

MAXSPYMZMXHXQU-UHFFFAOYSA-N

SMILES

CCCC(C1=NC=C(C=C1)Br)O

Canonical SMILES

CCCC(C1=NC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Analogs

The compound’s primary alcohol group and bromopyridine moiety invite comparisons with structural isomers and functional analogs:

Table 1: Key Properties of Structural Isomers
Compound Functional Group Molecular Formula Key Properties
1-(5-Bromopyridin-2-yl)butan-1-ol Primary alcohol C₉H₁₂BrNO High polarity due to -OH; oxidizes to carboxylic acid
1-(5-Bromopyridin-2-yl)butan-2-ol Secondary alcohol C₉H₁₂BrNO Lower oxidation susceptibility (forms ketones)
1-(5-Bromopyridin-2-yl)butan-1-amine Primary amine C₉H₁₃BrN₂ Higher basicity; forms hydrogen bonds more readily
  • Oxidative Behavior : The primary alcohol in this compound is oxidized to a carboxylic acid under strong oxidizing conditions (e.g., K₂Cr₂O₇/H₂SO₄), akin to butan-1-ol derivatives . Secondary alcohols (e.g., butan-2-ol analogs) resist further oxidation beyond ketones.
  • Basicity and Reactivity : Replacing the -OH group with -NH₂ (as in ’s cyclobutan-1-amine analog) increases basicity and alters hydrogen-bonding capacity, impacting solubility and biological activity .

Positional Isomers: Bromine Substitution Effects

The bromine atom’s position on the pyridine ring significantly influences electronic and steric properties:

Table 2: Bromine Positional Isomer Comparison
Compound Bromine Position Electronic Effects Reactivity Notes
This compound 5-position -I effect dominates; meta-directing Slower nucleophilic substitution due to steric hindrance
1-(3-Bromopyridin-2-yl)butan-1-ol 3-position Stronger -I effect near alcohol Enhanced leaving-group potential for SN reactions
1-(4-Bromopyridin-2-yl)butan-1-ol 4-position Ortho/para-directing Increased resonance stabilization
  • Electron-Withdrawing Effects : Bromine at the 5-position exerts an inductive (-I) effect, reducing electron density on the pyridine ring and altering regioselectivity in further substitutions.

Non-Pyridine Analogs: Benzyl Alcohol Derivatives

Replacing the pyridine ring with a benzene ring modifies physicochemical behavior:

Table 3: Pyridine vs. Benzene Derivatives
Compound Aromatic System Polarity Boiling Point Trend
This compound Pyridine High Higher (due to H-bonding)
1-(4-Bromophenyl)butan-1-ol Benzene Moderate Lower (weaker dipole interactions)
  • Basicity : Pyridine’s lone pair on nitrogen increases basicity compared to benzene derivatives, affecting solubility in acidic media.
  • Hydrogen Bonding: The -OH group in the pyridine derivative participates in stronger hydrogen bonds, elevating boiling points relative to non-polar analogs.

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